Superior SH2 Domain Binding Affinity Versus Closest Sequence-Matched Phosphopeptide Comparator
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 exhibits a 3-fold higher binding affinity for SH2 domains (IC50 = 0.15 µM) compared with its closest sequence analog pTyr751-Val-Pro-Met-Leu, which lacks terminal capping groups and shows an IC50 of 0.445 ± 0.047 µM in the same biochemical system [1][2]. This affinity enhancement is attributed to neutralization of the amine and carboxy termini via N-acetyl and C-amide capping modifications [2].
| Evidence Dimension | IC50 for SH2 domain binding (competitive inhibition) |
|---|---|
| Target Compound Data | 0.15 µM |
| Comparator Or Baseline | pTyr751-Val-Pro-Met-Leu: 0.445 ± 0.047 µM |
| Quantified Difference | 3.0-fold greater affinity |
| Conditions | C-terminal SH2 domain of p85 subunit of PI 3-kinase; competitive binding assay |
Why This Matters
Higher binding affinity enables lower working concentrations in competitive displacement assays, reducing compound consumption and improving signal-to-noise ratios.
- [1] PeptideDB. Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 Product Description. IC50 = 0.15 µM. View Source
- [2] Eaton SR, et al. Design of peptidomimetics that inhibit the association of phosphatidylinositol 3-kinase with platelet-derived growth factor-β receptor and possess cellular activity. J Med Chem. 1998 Oct 22;41(22):4329-42. (IC50 for pTyr751-Val-Pro-Met-Leu: 0.445 ± 0.047 µM). View Source
